4-Cloro-3-metoxibenzoato de metilo

Descripción general

Descripción

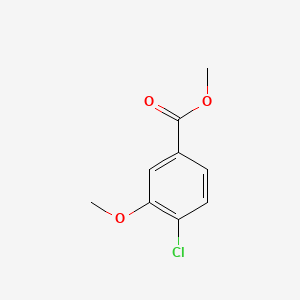

Methyl 4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 3-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-3-methoxybenzoate has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 4-chloro-3-methoxybenzoate often involves the use of more efficient and scalable methods. One such method includes the chlorination of methyl 3-methoxybenzoate using a chlorinating agent like thionyl chloride or phosphorus pentachloride . This process is followed by purification steps to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloro-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-methoxybenzoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol, methyl 4-chloro-3-methoxybenzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-3-methoxybenzoic acid.

Reduction: Methyl 4-chloro-3-methoxybenzyl alcohol.

Mecanismo De Acción

The mechanism of action of methyl 4-chloro-3-methoxybenzoate depends on its specific applicationFor example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

Methyl 4-chloro-3-methoxybenzoate can be compared with other similar compounds, such as:

Methyl 4-chloro-3-nitrobenzoate: This compound has a nitro group instead of a methoxy group, leading to different reactivity and applications.

Methyl 4-chloro-3-methylbenzoate: The presence of a methyl group instead of a methoxy group affects the compound’s physical and chemical properties.

Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has an acetamido group, which introduces additional functional groups and potential interactions.

These comparisons highlight the unique properties and applications of methyl 4-chloro-3-methoxybenzoate, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl 4-chloro-3-methoxybenzoate (MCMB) is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-chloro-3-methoxybenzoate has the molecular formula C₉H₉ClO₃ and a molecular weight of approximately 188.62 g/mol. The compound features a methoxy group (-OCH₃) and a chloro group (-Cl) attached to a benzoate framework, which significantly influences its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of methyl 4-chloro-3-methoxybenzoate exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents in pharmaceuticals.

2. Enzyme Inhibition

MCMB has been studied for its role in enzyme inhibition, particularly in relation to protein-ligand interactions. The presence of the chloro and methoxy groups allows for specific interactions with enzyme active sites, potentially altering their function .

3. Anti-inflammatory Effects

Preliminary studies suggest that MCMB may possess anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6. This could be beneficial in treating conditions characterized by chronic inflammation .

The mechanism of action of methyl 4-chloro-3-methoxybenzoate involves several biochemical pathways:

- Hydrogen Bonding : The chloro and methoxy groups can participate in hydrogen bonding with amino acid residues in proteins, which may alter enzyme activity.

- Electrostatic Interactions : The polar nature of the methoxy group enhances solubility and membrane permeability, increasing bioavailability.

- Modulation of Signaling Pathways : MCMB may influence signaling pathways related to inflammation and immune responses by modulating cytokine production .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MCMB against common bacterial pathogens. Results indicated that MCMB exhibited significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction Studies

In vitro studies demonstrated that MCMB could inhibit specific enzymes involved in metabolic pathways. For instance, it showed competitive inhibition against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, indicating its potential use in anti-inflammatory therapies .

Research Findings Summary Table

Propiedades

IUPAC Name |

methyl 4-chloro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSUADSADIJLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661247 | |

| Record name | Methyl 4-chloro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116022-18-5 | |

| Record name | Methyl 4-chloro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.